{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Overview
Description
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps One common approach is to start with the pyrrolidine ring, which is then functionalized with a tert-butoxycarbonyl (Boc) group to protect the amine The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Mechanism of Action
The mechanism of action of {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine: Similar in structure but lacks the acetic acid moiety.
N-Boc-piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
N-Boc-aminomethyl acetic acid: Similar but with a different amine protecting group.
Uniqueness
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is unique due to the combination of the Boc-protected amine and the acetic acid moiety on a pyrrolidine ring. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
2-[3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)7-10-5-6-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGZUDINZCLSIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133644 | |
Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-74-1 | |
Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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